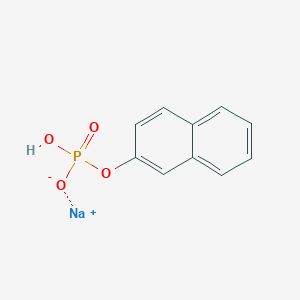

Sodium naphthalen-2-yl hydrogenphosphate

Overview

Description

Sodium naphthalen-2-yl hydrogenphosphate is an organic phosphate compound with the molecular formula C10H8NaO4P. It is a white to light yellow crystalline solid that is soluble in water and some organic solvents. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis and reactivity of zerovalent iron nanoparticles

Mode of Action

Alkali metal naphthalenides, which are related compounds, are known to be powerful reducing agents . They have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds .

Biochemical Pathways

Alkali metal naphthalenides have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . This suggests that Sodium naphthalen-2-yl hydrogenphosphate may have a role in similar biochemical pathways.

Pharmacokinetics

It is known that the compound has high gi absorption and is a p-gp substrate .

Result of Action

Alkali metal naphthalenides have been used to prepare various reactive base metals such as ti (0), mo (0), w (0), or zn (0) . This suggests that this compound may have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of alkali metal naphthalenides, which are related compounds, is known to be affected by the type of alkali metal, the type of solvent, the temperature, and the time of storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium naphthalen-2-yl hydrogenphosphate can be synthesized by reacting 2-naphthol with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the sodium salt. The general reaction is as follows: [ \text{C10H7OH} + \text{H3PO4} + \text{NaOH} \rightarrow \text{C10H8NaO4P} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of sodium 2-naphthyl hydrogen phosphate involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving crystallization and drying steps to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: This compound can be reduced under specific conditions, although such reactions are less common.

Substitution: It can participate in substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed:

Oxidation Products: Naphthoquinones and related compounds.

Reduction Products: Reduced naphthyl derivatives.

Substitution Products: Various substituted naphthyl phosphates.

Scientific Research Applications

Sodium naphthalen-2-yl hydrogenphosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of naphthyl derivatives.

Biology: Employed in enzyme assays and as a substrate for phosphatase enzymes.

Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

- Sodium 1-naphthyl phosphate

- Disodium hydrogen phosphate

- Sodium dihydrogen phosphate

Comparison: Sodium naphthalen-2-yl hydrogenphosphate is unique due to its specific naphthyl structure, which imparts distinct chemical properties and reactivity. Compared to other sodium phosphates, it has a higher affinity for certain enzymes and can participate in unique organic transformations.

Biological Activity

Sodium naphthalen-2-yl hydrogenphosphate (CAS No. 14463-68-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₈NaO₄P

- Molecular Weight : 246.13 g/mol

- InChIKey : GHMHDIFFBHLXTJ-UHFFFAOYSA-M

- Safety Information : Classified as hazardous (Xi; C; F) with risk phrases indicating irritant properties and flammability .

This compound is believed to exhibit biological activity through several mechanisms:

- Phosphorylation Reactions : The compound can participate in phosphorylation reactions, which are crucial for various biochemical pathways, including signal transduction and enzyme regulation .

- Interaction with Neurotransmitter Systems : Similar compounds have shown effects on neurotransmitter systems, particularly in modulating levels of norepinephrine, dopamine, and serotonin in the brain . This suggests potential applications in neuropharmacology.

Neuroactive Effects

Compounds with similar structures have been investigated for their neuroactive properties. For instance, naphthalene derivatives have been shown to affect neurotransmitter levels, which could imply that this compound might influence mood and cognitive functions .

Case Studies and Research Findings

- Neurotransmitter Modulation : A study demonstrated that certain naphthalene derivatives increased extracellular concentrations of norepinephrine and serotonin in the rat prefrontal cortex. This highlights the potential for this compound to affect mood and cognitive disorders .

- Toxicological Assessments : Toxicity studies have indicated that exposure to similar compounds can lead to adverse effects in cellular models. For instance, phototoxicity assays showed that naphthalene derivatives could induce cell death under specific conditions . Although direct studies on this compound are sparse, these findings raise concerns about its safety profile.

- Pharmacological Applications : The potential use of this compound in treating neurological disorders is suggested by its structural similarity to other therapeutic agents that target monoamine neurotransmitters .

Data Table: Comparison of Biological Activities

Properties

IUPAC Name |

sodium;naphthalen-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMHDIFFBHLXTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13095-41-5 (Parent) | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162773 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14463-68-4 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.